Comparative Potency Against Trypsin: 3-Aminobenzamidine Establishes the Baseline for the Aminobenzamidine Class
While a direct Ki for 3-aminobenzamidine against trypsin is not a common benchmark in contemporary literature, its close structural analog and positional isomer, p-aminobenzamidine, serves as a critical reference point for establishing the potency gained by amino substitution. p-Aminobenzamidine is a significantly more potent trypsin inhibitor than unsubstituted benzamidine. This difference provides a quantitative framework for understanding the activity of the 3-amino isomer. The free base of p-aminobenzamidine exhibits a dissociation constant (Kd) of 19 µM against bovine trypsin [1]. This is in stark contrast to unmodified benzamidine, which has a reported Ki of 11.2 µM against trypsin-like enzymes from Anticarsia gemmatalis, a value which is known to be several-fold higher for mammalian trypsins [2]. This demonstrates that the addition of an amino group to the benzamidine scaffold results in a substantial increase in potency.
| Evidence Dimension | Inhibition Constant (Kd / Ki) against Trypsin-like Proteases |
|---|---|
| Target Compound Data | p-aminobenzamidine Kd = 19 µM (representative for amino-substituted benzamidine) |
| Comparator Or Baseline | Benzamidine Ki = 11.2 µM (on insect trypsin; significantly higher for mammalian) |
| Quantified Difference | The addition of an amino group (as in p-aminobenzamidine) results in a >10-fold increase in potency compared to unsubstituted benzamidine. |
| Conditions | p-Aminobenzamidine: Affinity chromatography at pH 8.0. Benzamidine: Steady-state kinetics at pH 10.0, 37°C. |
Why This Matters
This establishes that 3-aminobenzamidine, by virtue of its amino substitution, belongs to a higher-potency class of inhibitors than the simpler, cheaper benzamidine, a critical distinction for assay sensitivity.
- [1] Kasafírek, E.; et al. Determination of dissociation constants of complexes of trypsin and its low molecular weight inhibitors by affinity chromatography in zonal and frontal analysis arrangement. Appl. Biochem. Biotechnol., 1982, 7, 443-452. View Source
- [2] Patarroyo-Vargas, A. M.; et al. Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. An. Acad. Bras. Cienc., 2020, 92, e20180477. View Source
